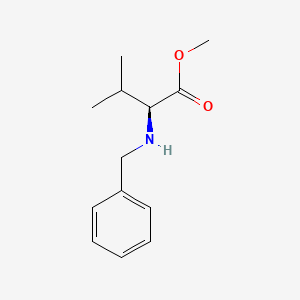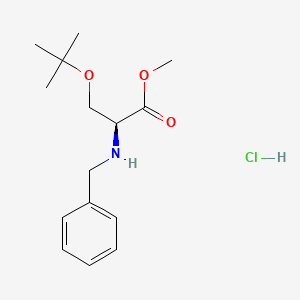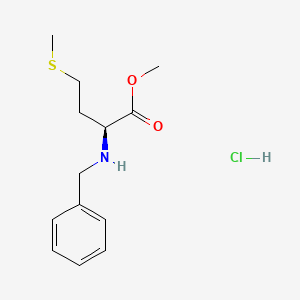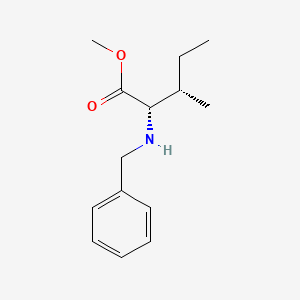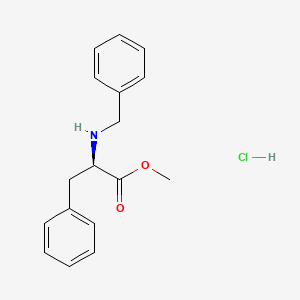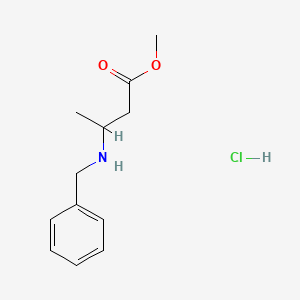
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride, commonly known as 2,5-diaminohexanedioic acid dihydrochloride, is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important building block in organic chemistry, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other materials. In addition, 2,5-diaminohexanedioic acid dihydrochloride has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments with both advantages and limitations.
Scientific Research Applications
Biotechnological Production and Applications
One of the key areas of research involves the biotechnological production of biochemical compounds, including diols and related compounds, from biomass. Such compounds have a wide range of applications, including in the synthesis of biodegradable polymers, green chemistry, and as feedstock for various chemicals (Zhi-Long Xiu & A. Zeng, 2008).
Role in Metabolic Pathways
Research into compounds like chlorogenic acid, which shares functional groups with diamino acids, highlights their roles in metabolic syndromes and chronic diseases. Such compounds are of interest due to their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making them valuable for studying disease mechanisms and potential therapeutic interventions (Jesús Santana-Gálvez et al., 2017).
Advanced Drug Delivery Systems
The development of advanced drug delivery systems, such as ProLindac (AP5346), involves the use of compounds with specific stereochemistry, similar to "(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride". ProLindac, for instance, is a DACH (diaminocyclohexane) platinum polymer prodrug used in cancer treatment, highlighting the importance of such compounds in developing targeted therapies (D. Nowotnik & E. Cvitkovic, 2009).
Environmental and Toxicological Studies
The environmental fate and toxicological effects of herbicides like 2,4-D, although not directly related, provide a framework for understanding the environmental interactions and biological effects of complex biochemical compounds. Studies focus on their presence in ecosystems, their effects on non-target species, and the importance of understanding their degradation pathways for environmental safety (F. Islam et al., 2017).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride involves the conversion of L-glutamic acid into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Glutamic acid", "Sodium nitrite", "Sodium nitrate", "Hydrogen chloride gas", "Sodium hydroxide", "Hydrochloric acid", "Sodium cyanoborohydride", "Methanol", "Ethyl acetate" ], "Reaction": [ "L-Glutamic acid is reacted with sodium nitrite and sodium nitrate in the presence of hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reduced with sodium cyanoborohydride in methanol to form the corresponding amine.", "The amine is then reacted with hydrogen chloride gas to form the dihydrochloride salt.", "The dihydrochloride salt is then purified by recrystallization from ethyl acetate to yield the final product, (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride." ] } | |
| 213686-09-0 | |
Molecular Formula |
C6H13ClN2O4 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(2S,5R)-2,5-diaminohexanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O4.ClH/c7-3(5(9)10)1-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4+; |
InChI Key |
XIZDISSKXQKPPY-HKTIBRIUSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](C(=O)O)N.Cl |
SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl |
synonyms |
(2R,5S)-2,5-Diaminohexanedioicaciddihydrochloride; 213686-09-0; AKOS015911730; AK-34085; FT-0647501; (5R,2S)-2,5-Diaminoadipicaciddihydrochloride; I14-37360 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



